Acanthoside B
Overview
Description
Acanthoside B is a lignan compound found in the plant species P. villosa. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-amnesic effects . The molecular formula of this compound is C28H36O13, and it has a molecular weight of 580.6 g/mol .
Mechanism of Action
Target of Action
Acanthoside B is a bioactive lignan that primarily targets the cholinergic system and inflammatory mediators . It also interacts with neurotropic proteins in the hippocampal regions .
Mode of Action
This compound exhibits its action by inhibiting acetylcholinesterase (AChE) , an enzyme that breaks down acetylcholine, a key neurotransmitter associated with memory and learning . It also shows a dose-dependent inhibitory potential on nitric oxide in Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells .
Biochemical Pathways
This compound affects multiple biochemical pathways. It regulates the cholinergic function, which is crucial for memory and learning . It also influences the oxidative/inflammatory systems and activates the TrkB/CREB/BDNF pathway . These pathways play a significant role in neuroprotection and cognitive enhancement.
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. When administered orally to mice, this compound shows enhanced bioavailability . .
Result of Action
The action of this compound leads to several molecular and cellular effects. It helps in restoring the antioxidant status , attenuating inflammatory cytokines/mediators , and actively enriching neurotropic proteins in the hippocampal regions . These effects collectively contribute to its anti-amnesic activity, as observed in a scopolamine-induced amnesic mouse model .
Biochemical Analysis
Biochemical Properties
Acanthoside B has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits a dose-dependent nitric oxide inhibitory potential in Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells . This suggests that this compound may interact with enzymes involved in the nitric oxide pathway, potentially influencing inflammatory responses.
Cellular Effects
This compound has been reported to have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to attenuate Scopolamine inflicted AD-like amnesic traits by restoring the cholinergic activity, decreasing the endogenous antioxidant status, suppressing neuroinflammation, and activating the TrkB/CREB/BDNF pathway in mice .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit LPS-induced nitric oxide production in RAW 264.7 cells, suggesting that it may bind to and inhibit enzymes involved in nitric oxide production .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to exhibit a dose-dependent repression of the behavioral/cognitive impairment in a scopolamine-induced amnesic mouse model
Metabolic Pathways
This compound is involved in various metabolic pathways . It has been found to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Acanthoside B can be synthesized through various chemical reactions involving the coupling of specific phenolic compounds. The synthetic route typically involves the use of protective groups to ensure selective reactions at desired positions on the molecule. The reaction conditions often include the use of solvents like acetonitrile and methanol, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the roots of Eleutherococcus senticosus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Acanthoside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Acanthoside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical transformations.
Biology: Investigated for its role in modulating oxidative stress and inflammation in biological systems.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Syringaresinol: Another lignan with similar antioxidant and anti-inflammatory properties.
Eleutheroside E1: A compound found in the same plant species with overlapping biological activities.
Uniqueness: Acanthoside B is unique due to its specific combination of antioxidant, anti-inflammatory, and anti-amnesic effects, making it a valuable compound for research in neuroprotection and cognitive enhancement .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGQSIIQPAQ-IRBNZIFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994623 | |
Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7374-79-0 | |
Record name | Acanthoside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7374-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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